Balapiravir
Balapiravir
R1626 is one of a new class of hepatitis C therapies called polymerase inhibitors. It achieves significant reductions in viral load in chronic hepatitis C patients infected with the difficult to treat genotype 1 virus. R1626 is very effective in inhibiting viral replication
Balapiravir has been used in trials studying the treatment of Dengue and Hepatitis C, Chronic.
Balapiravir is an orally administered prodrug with activity against the hepatitis C virus (HCV). Balapiravir is a tri-isobutyrate ester prodrug of R1479, a nucleoside analogue inhibitor of HCV RNA-dependent RNA polymerase.
Balapiravir has been used in trials studying the treatment of Dengue and Hepatitis C, Chronic.
Balapiravir is an orally administered prodrug with activity against the hepatitis C virus (HCV). Balapiravir is a tri-isobutyrate ester prodrug of R1479, a nucleoside analogue inhibitor of HCV RNA-dependent RNA polymerase.
Brand Name:
Vulcanchem
CAS No.:
690270-29-2
VCID:
VC0520406
InChI:
InChI=1S/C21H30N6O8/c1-10(2)17(28)32-9-21(25-26-23)15(34-19(30)12(5)6)14(33-18(29)11(3)4)16(35-21)27-8-7-13(22)24-20(27)31/h7-8,10-12,14-16H,9H2,1-6H3,(H2,22,24,31)/t14-,15+,16-,21-/m1/s1
SMILES:
CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-]
Molecular Formula:
C21H30N6O8
Molecular Weight:
494.5 g/mol
Balapiravir
CAS No.: 690270-29-2
Inhibitors
VCID: VC0520406
Molecular Formula: C21H30N6O8
Molecular Weight: 494.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | R1626 is one of a new class of hepatitis C therapies called polymerase inhibitors. It achieves significant reductions in viral load in chronic hepatitis C patients infected with the difficult to treat genotype 1 virus. R1626 is very effective in inhibiting viral replication Balapiravir has been used in trials studying the treatment of Dengue and Hepatitis C, Chronic. Balapiravir is an orally administered prodrug with activity against the hepatitis C virus (HCV). Balapiravir is a tri-isobutyrate ester prodrug of R1479, a nucleoside analogue inhibitor of HCV RNA-dependent RNA polymerase. |
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CAS No. | 690270-29-2 |
Product Name | Balapiravir |
Molecular Formula | C21H30N6O8 |
Molecular Weight | 494.5 g/mol |
IUPAC Name | [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate |
Standard InChI | InChI=1S/C21H30N6O8/c1-10(2)17(28)32-9-21(25-26-23)15(34-19(30)12(5)6)14(33-18(29)11(3)4)16(35-21)27-8-7-13(22)24-20(27)31/h7-8,10-12,14-16H,9H2,1-6H3,(H2,22,24,31)/t14-,15+,16-,21-/m1/s1 |
Standard InChIKey | VKXWOLCNTHXCLF-DXEZIKHYSA-N |
Isomeric SMILES | CC(C)C(=O)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-] |
SMILES | CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-] |
Canonical SMILES | CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-] |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | R1626; R-1626; R 1626; RO4588161; RO-4588161; RO 4588161; Balapiravir. |
Reference | 1: Feng JY, Xu Y, Barauskas O, Perry JK, Ahmadyar S, Stepan G, Yu H, Babusis D, Park Y, McCutcheon K, Perron M, Schultz BE, Sakowicz R, Ray AS. Role of Mitochondrial RNA Polymerase in the Toxicity of Nucleotide Inhibitors of Hepatitis C Virus. Antimicrob Agents Chemother. 2015 Nov 23;60(2):806-17. doi: 10.1128/AAC.01922-15. PubMed PMID: 26596942. 2: Betson M, Allanson N, Wainwright P. A review of methods to synthesise 4'-substituted nucleosides. Org Biomol Chem. 2014 Dec 14;12(46):9291-306. doi: 10.1039/c4ob01449a. Epub 2014 Oct 10. Review. PubMed PMID: 25302570. 3: Chen YL, Abdul Ghafar N, Karuna R, Fu Y, Lim SP, Schul W, Gu F, Herve M, Yokohama F, Wang G, Cerny D, Fink K, Blasco F, Shi PY. Activation of peripheral blood mononuclear cells by dengue virus infection depotentiates balapiravir. J Virol. 2014 Feb;88(3):1740-7. doi: 10.1128/JVI.02841-13. Epub 2013 Nov 20. PubMed PMID: 24257621; PubMed Central PMCID: PMC3911617. 4: Lim SP, Wang QY, Noble CG, Chen YL, Dong H, Zou B, Yokokawa F, Nilar S, Smith P, Beer D, Lescar J, Shi PY. Ten years of dengue drug discovery: progress and prospects. Antiviral Res. 2013 Nov;100(2):500-19. doi: 10.1016/j.antiviral.2013.09.013. Epub 2013 Sep 27. Review. PubMed PMID: 24076358. 5: Rutter K, Hofer H, Beinhardt S, Dulic M, Gschwantler M, Maieron A, Laferl H, Stättermayer AF, Scherzer TM, Strassl R, Holzmann H, Steindl-Munda P, Ferenci P. Durability of SVR in chronic hepatitis C patients treated with peginterferon-α2a/ribavirin in combination with a direct-acting anti-viral. Aliment Pharmacol Ther. 2013 Jul;38(2):118-23. doi: 10.1111/apt.12350. Epub 2013 May 26. PubMed PMID: 23710895. 6: Nguyen NM, Tran CN, Phung LK, Duong KT, Huynh Hle A, Farrar J, Nguyen QT, Tran HT, Nguyen CV, Merson L, Hoang LT, Hibberd ML, Aw PP, Wilm A, Nagarajan N, Nguyen DT, Pham MP, Nguyen TT, Javanbakht H, Klumpp K, Hammond J, Petric R, Wolbers M, Nguyen CT, Simmons CP. A randomized, double-blind placebo controlled trial of balapiravir, a polymerase inhibitor, in adult dengue patients. J Infect Dis. 2013 May 1;207(9):1442-50. doi: 10.1093/infdis/jis470. Epub 2012 Jul 17. PubMed PMID: 22807519; PubMed Central PMCID: PMC3610419. 7: Nelson DR, Zeuzem S, Andreone P, Ferenci P, Herring R, Jensen DM, Marcellin P, Pockros PJ, Rodríguez-Torres M, Rossaro L, Rustgi VK, Sepe T, Sulkowski M, Thomason IR, Yoshida EM, Chan A, Hill G. Balapiravir plus peginterferon alfa-2a (40KD)/ribavirin in a randomized trial of hepatitis C genotype 1 patients. Ann Hepatol. 2012 Jan-Feb;11(1):15-31. PubMed PMID: 22166557; PubMed Central PMCID: PMC3739984. 8: Li F, Wu X, Hadig X, Huang S, Hong L, Tran T, Brandl M, Alfredson T. Chemical stability of 4'-azidocytidine and its prodrug balapiravir. Drug Dev Ind Pharm. 2010 Apr;36(4):413-20. doi: 10.3109/03639040903225075. PubMed PMID: 19778160. 9: Kronenberger B, Zeuzem S. Future treatment options for HCV: double, triple, what is the optimal combination? Best Pract Res Clin Gastroenterol. 2008;22(6):1123-36. doi: 10.1016/j.bpg.2008.12.002. Review. PubMed PMID: 19187871. 10: Toniutto P, Fabris C, Bitetto D, Fumolo E, Fornasiere E, Pirisi M. R-1626, a specific oral NS5B polymerase inhibitor of hepatitis C virus. IDrugs. 2008 Oct;11(10):738-49. Review. PubMed PMID: 18828074. 11: Pockros P, Nelson D, Godofsky E, Rodriguez-Torres M, Everson GT, Fried MW, Ghalib R, Harrison S, Nyberg L, Shiffman ML, Chan A, Hill G. High relapse rate seen at week 72 for patients treated with R1626 combination therapy. Hepatology. 2008 Oct;48(4):1349-50. doi: 10.1002/hep.22593. PubMed PMID: 18821613. 12: Brandl M, Wu X, Holper M, Hong L, Jia Z, Birudaraj R, Reddy M, Alfredson T, Tran T, Larrabee S, Hadig X, Sarma K, Washington C, Hill G, Smith DB. Physicochemical properties of the nucleoside prodrug R1626 leading to high oral bioavailability. Drug Dev Ind Pharm. 2008 Jul;34(7):683-91. doi: 10.1080/03639040701836636 . PubMed PMID: 18612909. 13: Pockros PJ, Nelson D, Godofsky E, Rodriguez-Torres M, Everson GT, Fried MW, Ghalib R, Harrison S, Nyberg L, Shiffman ML, Najera I, Chan A, Hill G. R1626 plus peginterferon Alfa-2a provides potent suppression of hepatitis C virus RNA and significant antiviral synergy in combination with ribavirin. Hepatology. 2008 Aug;48(2):385-97. doi: 10.1002/hep.22357. PubMed PMID: 18570306. 14: Roberts SK, Cooksley G, Dore GJ, Robson R, Shaw D, Berns H, Hill G, Klumpp K, Najera I, Washington C. Robust antiviral activity of R1626, a novel nucleoside analog: a randomized, placebo-controlled study in patients with chronic hepatitis C. Hepatology. 2008 Aug;48(2):398-406. doi: 10.1002/hep.22321. PubMed PMID: 18553458. |
PubChem Compound | 11691726 |
Last Modified | Aug 15 2023 |
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